

Introduction: The Strategic Importance of 2,6-Dichlorophenylthiourea

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Compound of Interest

Compound Name: 2,6-Dichlorophenylthiourea

Cat. No.: B1300220

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2,6-Dichlorophenylthiourea is an organosulfur compound belonging to the thiourea class of molecules.^{[1][2]} Its structure is characterized by a central thiourea core N-substituted with a 2,6-dichlorophenyl ring.^[1] This substitution pattern is not merely a structural footnote; the steric and electronic properties of the dichlorinated ring profoundly influence the molecule's reactivity and, consequently, its utility. It appears as a white to off-white crystalline powder and is sparingly soluble in water.^[1]

From a strategic standpoint in chemical synthesis, **2,6-Dichlorophenylthiourea** serves as a versatile intermediate.^[1] Its thiourea moiety is a reactive hub, capable of participating in a wide array of chemical transformations. This reactivity makes it a valuable precursor for constructing more complex molecular architectures, particularly heterocyclic systems that form the backbone of many pharmaceutical agents.^{[3][4]} Notably, it is a key intermediate in the synthesis of Clonidine, an important antihypertensive drug.^[5] Beyond its role as a synthetic building block, the broader class of thiourea derivatives is known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and agricultural applications as herbicides and plant growth regulators.^{[1][3][6]}

This guide provides a detailed exploration of the chemical reactivity of **2,6-Dichlorophenylthiourea**, offering field-proven insights into its synthetic transformations, the causality behind experimental choices, and its applications in modern drug development.

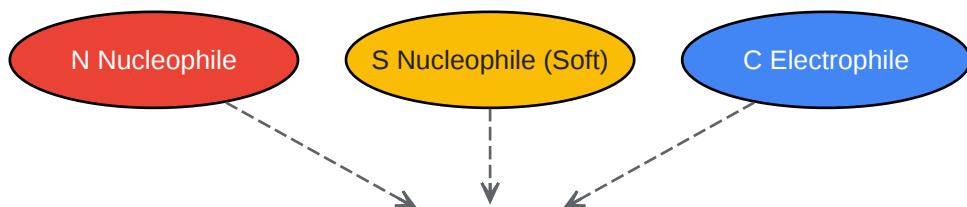
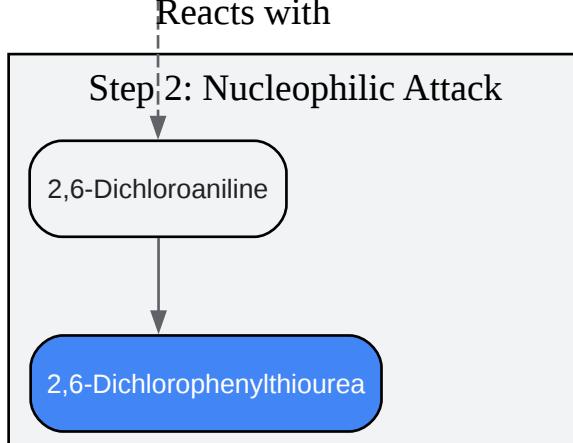
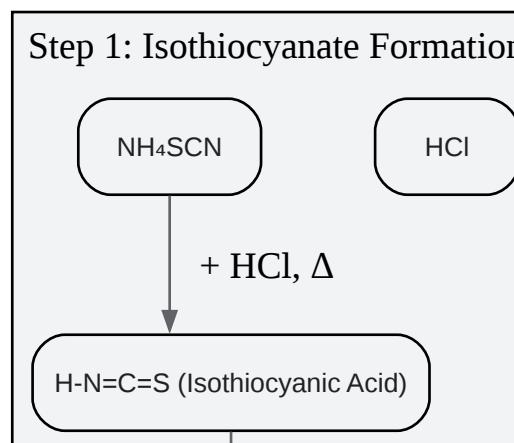
Property	Value	Source
Chemical Formula	$C_7H_6Cl_2N_2S$	[1]
Molecular Weight	221.11 g/mol	[1] [7]
CAS Number	6590-91-6	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	157-159 °C	
IUPAC Name	N-(2,6-dichlorophenyl)thiourea	[5]
Solubility	Sparingly soluble in water	[1]

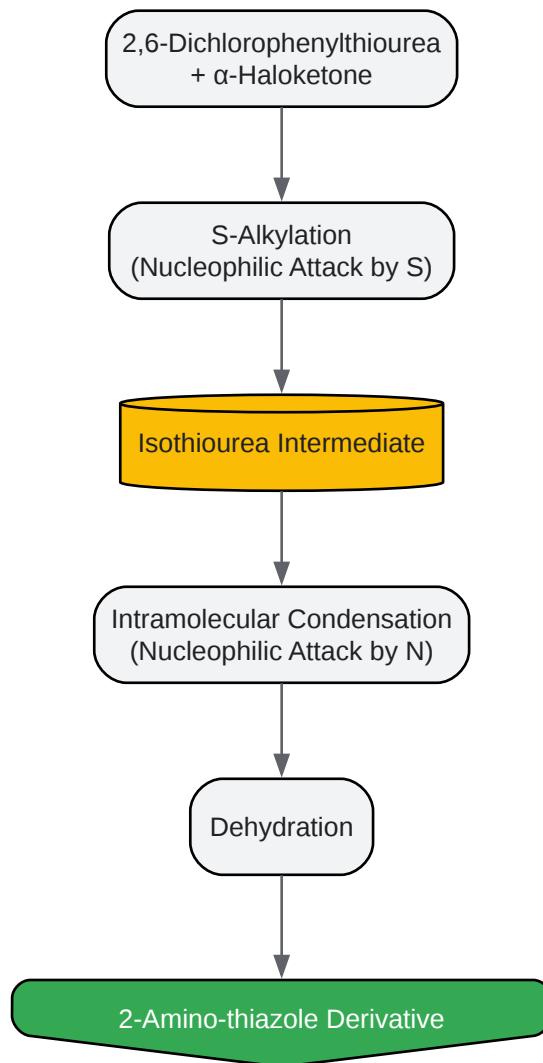
Synthesis of the Core Scaffold

The most direct and common synthesis of N-aryl thioureas involves the reaction of an aromatic amine with a source of thiocyanate. This acid-catalyzed reaction proceeds through an isothiocyanate intermediate, which is then attacked by another molecule of the amine. However, for a primary amine like 2,6-dichloroaniline, a more controlled one-pot procedure is typically employed.

Mechanistic Rationale

The synthesis hinges on the in-situ formation of 2,6-dichlorophenyl isothiocyanate. Ammonium thiocyanate, in the presence of a strong acid like HCl, generates thiocyanic acid ($H-S-C\equiv N$), which can isomerize to isothiocyanic acid ($H-N=C=S$). The primary amine, 2,6-dichloroaniline, attacks the electrophilic carbon of the isothiocyanate, followed by a proton transfer, to yield the final thiourea product. The use of heat is crucial to drive the reaction to completion.[\[8\]](#)





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